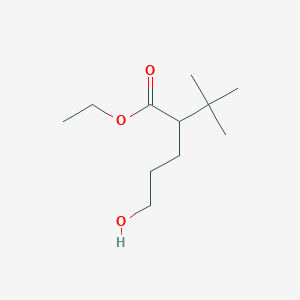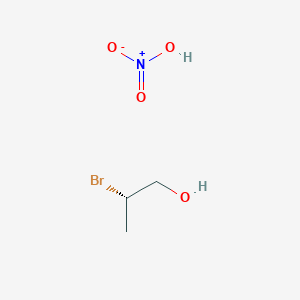
Nitric acid--(2S)-2-bromopropan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–(2S)-2-bromopropan-1-ol (1/1) is a compound that combines nitric acid with (2S)-2-bromopropan-1-ol in a 1:1 molar ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–(2S)-2-bromopropan-1-ol typically involves the reaction of (2S)-2-bromopropan-1-ol with nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The reaction can be represented as follows:
(2S)-2-bromopropan-1-ol+HNO3→Nitric acid–(2S)-2-bromopropan-1-ol (1/1)
Industrial Production Methods: In an industrial setting, the production of nitric acid–(2S)-2-bromopropan-1-ol may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Nitric acid–(2S)-2-bromopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated acids, while substitution can produce various substituted alcohols.
Aplicaciones Científicas De Investigación
Nitric acid–(2S)-2-bromopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which nitric acid–(2S)-2-bromopropan-1-ol exerts its effects involves the interaction of the bromine atom with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This process can lead to the formation of new compounds with different biological or chemical properties.
Comparación Con Compuestos Similares
2-Bromopropan-1-ol: Lacks the nitric acid component, making it less reactive in certain chemical reactions.
Nitric acid–(2R)-2-bromopropan-1-ol (1/1): The (2R) isomer has different stereochemistry, which can affect its reactivity and applications.
2-Chloropropan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: Nitric acid–(2S)-2-bromopropan-1-ol is unique due to the presence of both nitric acid and the (2S)-2-bromopropan-1-ol moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
651007-58-8 |
|---|---|
Fórmula molecular |
C3H8BrNO4 |
Peso molecular |
202.00 g/mol |
Nombre IUPAC |
(2S)-2-bromopropan-1-ol;nitric acid |
InChI |
InChI=1S/C3H7BrO.HNO3/c1-3(4)2-5;2-1(3)4/h3,5H,2H2,1H3;(H,2,3,4)/t3-;/m0./s1 |
Clave InChI |
WFEIYHSGCLXOTO-DFWYDOINSA-N |
SMILES isomérico |
C[C@@H](CO)Br.[N+](=O)(O)[O-] |
SMILES canónico |
CC(CO)Br.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


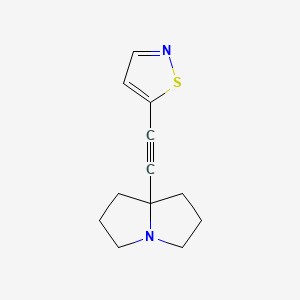
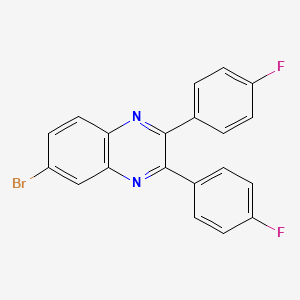
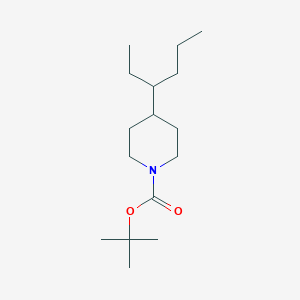

![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
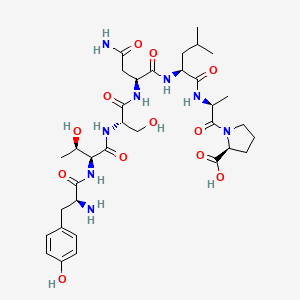
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
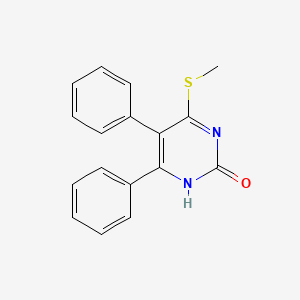

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
![3,3'-[Oxybis(methylene)]di(but-3-enoic acid)](/img/structure/B12603638.png)
![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
